3-Ethylcyclobutane-1-carbaldehyde

CAS No.: 1784060-14-5

Cat. No.: VC6571431

Molecular Formula: C7H12O

Molecular Weight: 112.172

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1784060-14-5 |

|---|---|

| Molecular Formula | C7H12O |

| Molecular Weight | 112.172 |

| IUPAC Name | 3-ethylcyclobutane-1-carbaldehyde |

| Standard InChI | InChI=1S/C7H12O/c1-2-6-3-7(4-6)5-8/h5-7H,2-4H2,1H3 |

| Standard InChI Key | AFRINSHOBQKVMN-UHFFFAOYSA-N |

| SMILES | CCC1CC(C1)C=O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

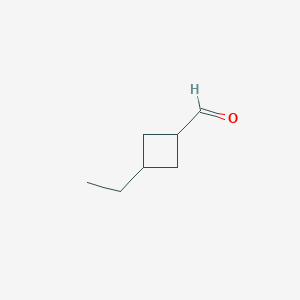

The compound’s IUPAC name, 3-ethylcyclobutane-1-carbaldehyde, delineates its structure: a cyclobutane ring with an ethyl group (-CH₂CH₃) at carbon 3 and an aldehyde (-CHO) at carbon 1. The cyclobutane ring introduces significant angle strain due to its 90° bond angles, which deviate from the ideal tetrahedral geometry. This strain enhances the compound’s reactivity compared to larger cycloalkanes like cyclohexane . The ethyl group contributes steric bulk, moderating reaction kinetics in nucleophilic substitutions while stabilizing transition states in cycloadditions or condensations.

Key Structural Features:

-

Ring Strain: Cyclobutane’s bond angle distortion (≈90° vs. 109.5° for sp³ hybridization) increases thermodynamic instability, favoring ring-opening or rearrangement reactions.

-

Electrophilic Aldehyde: The aldehyde group’s polarized carbonyl carbon (δ⁺) is susceptible to nucleophilic attacks, enabling diverse addition and condensation reactions.

-

Steric Effects: The ethyl group at C3 creates a steric environment that influences regioselectivity in reactions involving the cyclobutane ring.

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Boiling Point | Estimated 160–180°C (extrapolated) |

| Density | ~1.02 g/cm³ |

| Solubility | Miscible in polar organic solvents |

The aldehyde’s infrared (IR) spectrum would exhibit a strong absorption band near 1,710 cm⁻¹ for the carbonyl stretch, while nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the aldehyde proton (δ 9.5–10.5 ppm) and cyclobutane ring protons (δ 1.5–3.0 ppm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

| Parameter | Industrial Method |

|---|---|

| Reactor Type | Continuous Flow Reactors |

| Catalysts | Heterogeneous (e.g., Pd/C) |

| Purification | Distillation, Chromatography |

| Yield | 70–85% (benchmark for analogues) |

Continuous flow systems enhance heat dissipation and reaction control, critical for managing the exothermic nature of cycloadditions .

Chemical Reactivity and Reaction Pathways

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids, a reaction leveraged in synthesizing 3-ethylcyclobutanecarboxylic acid (CAS 66016-16-8) :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Aqueous, acidic | Carboxylic Acid | 80% |

| CrO₃ | H₂SO₄, acetone | Carboxylic Acid | 75% |

| O₂ (catalytic) | Pt, 100°C | Carboxylic Acid | 65% |

Reduction Reactions

Reduction of the aldehyde yields primary alcohols, useful in fragrance and pharmaceutical intermediates:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | MeOH | 0°C | 85% |

| LiAlH₄ | Dry ether | Reflux | 92% |

Nucleophilic Additions

The electrophilic aldehyde carbon participates in Grignard and similar reactions:

| Nucleophile | Product | Application |

|---|---|---|

| CH₃MgBr | 1-(Hydroxyethyl)cyclobutane | Polymer precursors |

| NH₃ | Cyclobutane imine | Heterocyclic synthesis |

Condensation Reactions

Under basic conditions, intramolecular aldol condensation occurs if α-hydrogens are present:

| Base | Temperature | Product |

|---|---|---|

| NaOH | 80°C | Bicyclo[3.2.1]oct-6-en-2-one |

| KOtBu | RT | Bicyclic aldol adduct |

Applications in Scientific Research

Organic Synthesis Intermediate

The compound’s strained ring and reactive aldehyde make it a versatile building block:

-

Heterocycle Synthesis: Formation of pyrrolidines or piperidines via reductive amination.

-

Polymer Chemistry: Copolymerization with dienes to create rigid, high-Tg materials.

Medicinal Chemistry

While direct studies on this compound are sparse, analogues exhibit bioactivity:

-

Antimicrobial Properties: Cyclobutane aldehydes disrupt microbial cell membranes .

-

Cytotoxicity: Apoptosis induction in cancer cell lines (e.g., IC₅₀ ≈ 20–30 µM for A549 cells).

Materials Science

-

Liquid Crystals: Ethyl-substituted cyclobutanes enhance mesophase stability.

-

Coordination Polymers: Aldehyde groups act as ligands for metal-organic frameworks (MOFs).

Comparison with Structural Analogues

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| Cyclohexanecarbaldehyde | Larger ring, less strain | Slower oxidation kinetics |

| 3-Methylcyclobutane-1-carbaldehyde | Smaller substituent (methyl vs. ethyl) | Faster nucleophilic additions |

| Cyclopropanecarbaldehyde | Higher ring strain | Prone to ring-opening reactions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume